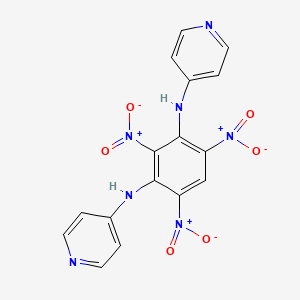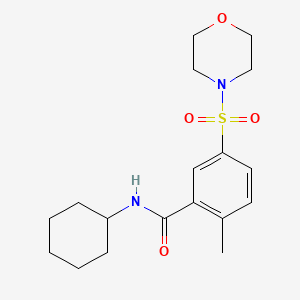
2,4,6-trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine is a complex organic compound characterized by the presence of nitro groups and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the introduction of pyridine rings through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases such as sodium hydroxide for substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,4,6-Trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2,4,6-Trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers.
作用機序
The mechanism of action of 2,4,6-trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application. The nitro groups can undergo redox reactions, while the pyridine rings can participate in coordination chemistry with metal ions.
類似化合物との比較
Similar Compounds
2,4,6-Trinitro-1,3,5-triazine: Known for its high-energy properties and used in explosives.
2,4,6-Trinitroaniline: Another nitro compound with applications in dye synthesis and explosives.
2,4,6-Trimethyl-1,3-phenylenediamine: Used in organic synthesis and as an intermediate in the production of dyes and polymers.
Uniqueness
2,4,6-Trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine is unique due to the combination of nitro groups and pyridine rings, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
2,4,6-trinitro-1-N,3-N-dipyridin-4-ylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O6/c24-21(25)12-9-13(22(26)27)15(20-11-3-7-18-8-4-11)16(23(28)29)14(12)19-10-1-5-17-6-2-10/h1-9H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHTZVQITDAJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5114720.png)
![1-[2-(2-fluorophenoxy)-3-pyridinyl]-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B5114727.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5114731.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B5114736.png)
![[1-(2-chloro-4,5-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5114747.png)
![2-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5114758.png)


![(5E)-1-(4-Methoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5114781.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5114786.png)
![6-ethyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5114808.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-3-furamide](/img/structure/B5114815.png)
![3-[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5114822.png)
